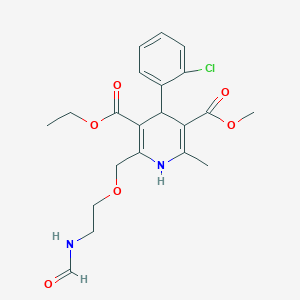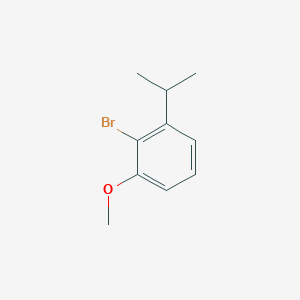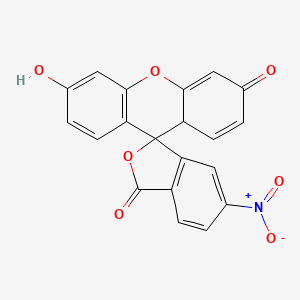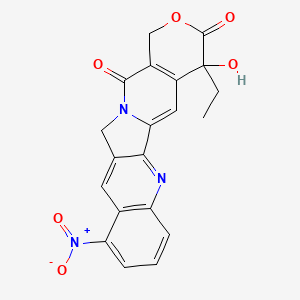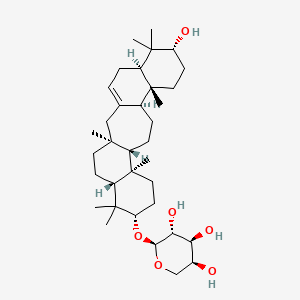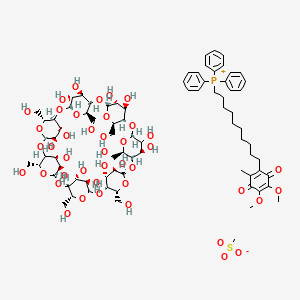
Mitoquinone-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mitoquinone-cyclodextrin is a compound that combines the properties of mitoquinone and cyclodextrin. Mitoquinone is a mitochondria-targeted antioxidant designed to reduce oxidative stress within mitochondria, while cyclodextrin is a cyclic oligosaccharide known for its ability to form inclusion complexes with various molecules. The combination of these two compounds aims to enhance the delivery and efficacy of mitoquinone by leveraging the encapsulation capabilities of cyclodextrin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mitoquinone-cyclodextrin involves the conjugation of mitoquinone with cyclodextrin. Mitoquinone is typically synthesized through a series of organic reactions, including the attachment of a triphenylphosphonium cation to coenzyme Q10. Cyclodextrin can be prepared from starch via enzymatic conversion using cyclodextrin glycosyltransferase. The conjugation process involves forming a covalent bond between mitoquinone and cyclodextrin under specific reaction conditions, such as controlled pH and temperature .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale enzymatic conversion of starch to cyclodextrin, followed by the chemical synthesis of mitoquinone. The final conjugation step would be optimized for efficiency and yield, potentially using continuous flow reactors to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Mitoquinone-cyclodextrin undergoes various chemical reactions, including:
Oxidation and Reduction: Mitoquinone can be reduced to mitoquinol, which acts as an antioxidant by neutralizing free radicals. .
Substitution: The triphenylphosphonium cation in mitoquinone can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for the reduction of mitoquinone to mitoquinol, and oxidizing agents like hydrogen peroxide for the reverse reaction. The reactions typically occur under mild conditions to preserve the integrity of the cyclodextrin structure .
Major Products
The major products of these reactions are mitoquinol and mitoquinone, which cycle between their reduced and oxidized forms to exert antioxidant effects within mitochondria .
Aplicaciones Científicas De Investigación
Mitoquinone-cyclodextrin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the encapsulation and release mechanisms of cyclodextrins
Biology: Investigated for its role in reducing oxidative stress in cellular models of aging and metabolic disorders
Medicine: Explored as a potential therapeutic agent for diseases associated with mitochondrial dysfunction, such as Parkinson’s disease and cardiovascular diseases
Industry: Utilized in the development of advanced drug delivery systems that target mitochondria
Mecanismo De Acción
Mitoquinone-cyclodextrin exerts its effects through a combination of the antioxidant properties of mitoquinone and the encapsulation capabilities of cyclodextrin. Mitoquinone targets mitochondria by leveraging the large mitochondrial membrane potential, allowing it to accumulate within mitochondria. Once inside, mitoquinone is reduced to mitoquinol, which neutralizes free radicals. The oxidized mitoquinone is then regenerated by the electron transport chain, allowing continuous antioxidant activity . Cyclodextrin enhances the delivery and stability of mitoquinone by forming inclusion complexes, protecting it from degradation and improving its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Coenzyme Q10 (CoQ10): A naturally occurring antioxidant that also targets mitochondria but lacks the targeted delivery mechanism of mitoquinone.
Pyrroloquinoline Quinone (PQQ): A redox cofactor with antioxidant properties, but not specifically targeted to mitochondria.
Uniqueness
Mitoquinone-cyclodextrin is unique due to its dual functionality: the targeted antioxidant activity of mitoquinone and the encapsulation and delivery capabilities of cyclodextrin. This combination enhances the efficacy and stability of mitoquinone, making it a promising compound for therapeutic applications .
Propiedades
Fórmula molecular |
C80H117O42PS |
|---|---|
Peso molecular |
1813.8 g/mol |
Nombre IUPAC |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;methanesulfonate |
InChI |
InChI=1S/C42H70O35.C37H44O4P.CH4O3S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h8-63H,1-7H2;10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q;+1;/p-1/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;/m1../s1 |
Clave InChI |
PQSSUSXOSOIMGL-QGIWKRSGSA-M |
SMILES isomérico |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-].C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H](C([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-].C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


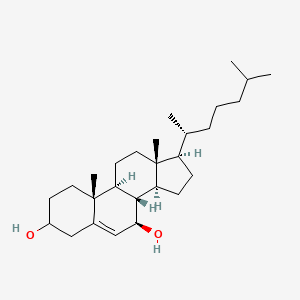

![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)

![5-[3,5-bis(Trifluoromethyl)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13403342.png)

